molecular formula C11H20N2O2 B3368751 tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate CAS No. 2178069-33-3

tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B3368751
CAS No.: 2178069-33-3
M. Wt: 212.29 g/mol
InChI Key: XRDBVKRCVDIYCZ-DTWKUNHWSA-N
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Description

tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate is a chemical compound characterized by its intricate bicyclic structure. This compound finds importance in various chemical synthesis pathways due to its unique reactivity and stability under different reaction conditions. Its applications span across various fields of scientific research including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate can be synthesized via a multistep organic synthesis pathway. The initial step often involves the formation of the bicyclic framework, which is typically achieved through cyclization reactions involving suitable precursors. The tert-butyl ester functional group is then introduced via esterification reactions using tert-butyl alcohol and suitable acid derivatives under controlled conditions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve optimized catalytic processes to enhance yield and purity. These methods often employ continuous flow reactors to ensure consistent reaction conditions and scalable production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate is known to undergo several types of chemical reactions:

  • Oxidation: : The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.

  • Reduction: : Reductive conditions, such as those provided by sodium borohydride, may reduce specific functional groups within the compound.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially at the nitrogen atoms in the bicyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity and optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific pathways taken. For example, oxidation reactions may yield carboxylic acid derivatives, while substitution reactions may result in new compounds with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate is employed as a building block in the synthesis of complex organic molecules, particularly those with pharmacological potential.

Biology

In biological research, this compound serves as a scaffold for the development of enzyme inhibitors and receptor antagonists, contributing to the study of biochemical pathways and drug discovery.

Medicine

In the medical field, derivatives of this compound are investigated for their therapeutic potential in treating various diseases, including neurological disorders and cancers.

Industry

Industrially, the compound is utilized in the manufacture of advanced materials, including polymers and specialty chemicals, owing to its stability and reactivity.

Mechanism of Action

The mechanism by which tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for tight binding to these targets, influencing their activity and leading to the desired biochemical outcomes. Pathways involved often include enzyme inhibition, signal transduction modulation, and receptor antagonism.

Comparison with Similar Compounds

Compared to similar compounds, tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate stands out due to its enhanced stability and specific reactivity profile. Similar compounds include:

  • tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-3-carboxylate

  • tert-Butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-2-carboxylate

These compounds share similar bicyclic structures but differ in functional group positioning, which impacts their chemical behavior and applications.

This compound proves itself a unique and versatile entity in the world of chemistry. It serves as a linchpin in various synthetic, biological, and industrial applications thanks to its distinctive structure and reactivity.

Properties

IUPAC Name

tert-butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-9(13)7-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDBVKRCVDIYCZ-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC1CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2C[C@@H]1CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 3
tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 4
tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 6
tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate

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